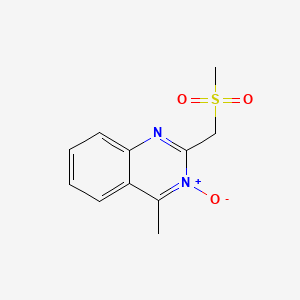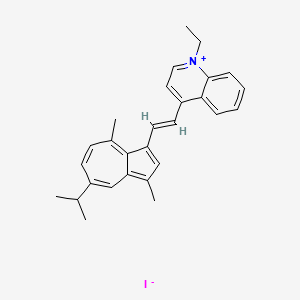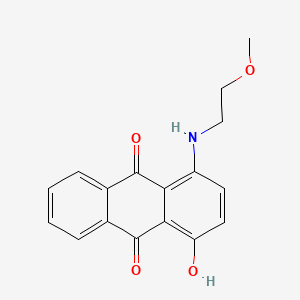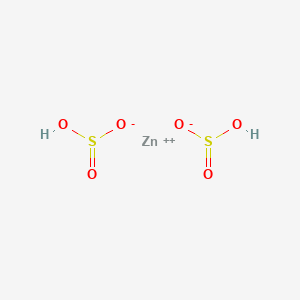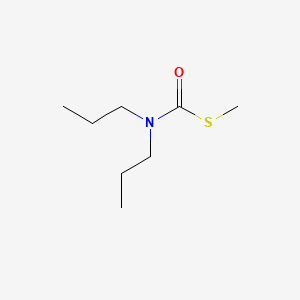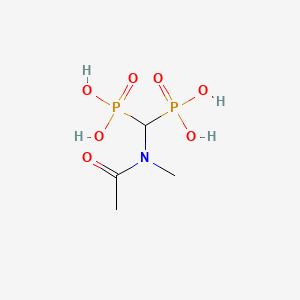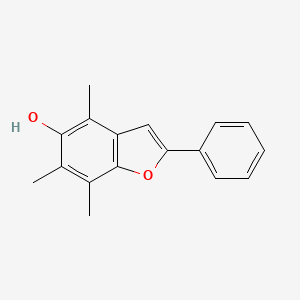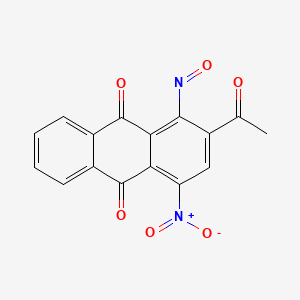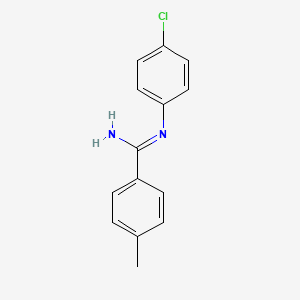
2,2'-(Naphthalene-1,4-diyl)bis(5-(1,1'-biphenyl)-4-yl-1,3,4-oxadiazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(5-(1,1'-bifenil)-4-il-1,3,4-oxadiazol)-2,2'-(naftaleno-1,4-diil) es un complejo compuesto orgánico conocido por sus propiedades estructurales únicas y sus posibles aplicaciones en diversos campos científicos. Este compuesto presenta un núcleo de naftaleno unido a dos anillos de oxadiazol, cada uno de los cuales está conectado a grupos bifenilo. La presencia de estos grupos funcionales confiere propiedades químicas y físicas distintas, lo que lo convierte en un objeto de interés en investigación y aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Bis(5-(1,1'-bifenil)-4-il-1,3,4-oxadiazol)-2,2'-(naftaleno-1,4-diil) generalmente involucra múltiples pasos, comenzando con la preparación de compuestos intermedios. Un método común implica la ciclación de hidrazidas con ácidos carboxílicos aromáticos para formar los anillos de oxadiazol. Las condiciones de reacción a menudo incluyen el uso de agentes deshidratantes como oxicloruro de fósforo (POCl3) o ácido polifosfórico (PPA) para facilitar el proceso de ciclación .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones a gran escala con condiciones optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto deseado con una cantidad mínima de impurezas .
Análisis De Reacciones Químicas
Tipos de reacciones
Bis(5-(1,1'-bifenil)-4-il-1,3,4-oxadiazol)-2,2'-(naftaleno-1,4-diil) puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes fuertes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Reactivos y condiciones comunes
Oxidación: KMnO4 en medio ácido o neutro.
Reducción: LiAlH4 en éter anhidro o NaBH4 en metanol.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos .
Aplicaciones Científicas De Investigación
Bis(5-(1,1'-bifenil)-4-il-1,3,4-oxadiazol)-2,2'-(naftaleno-1,4-diil) tiene varias aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado para su uso en el desarrollo de fármacos y como herramienta de diagnóstico.
Mecanismo De Acción
El mecanismo de acción de Bis(5-(1,1'-bifenil)-4-il-1,3,4-oxadiazol)-2,2'-(naftaleno-1,4-diil) involucra su interacción con objetivos moleculares y vías específicas. La estructura del compuesto le permite unirse a ciertas enzimas o receptores, modulando su actividad. Por ejemplo, su posible actividad antimicrobiana puede resultar de la inhibición de enzimas bacterianas, mientras que sus efectos anticancerígenos podrían deberse a la inducción de apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
- Bis(5-fenil-1,3,4-oxadiazol)-2,2'-(naftaleno-1,4-diil)
- Bis(5-fenil-1,3,4-oxadiazol)-2,2'-(bifenil-4,4'-diil)
- Bis(5-fenil-1,3,4-oxadiazol)-2,2'-(antraceno-9,10-diil)
Singularidad
En comparación con compuestos similares, Bis(5-(1,1'-bifenil)-4-il-1,3,4-oxadiazol)-2,2'-(naftaleno-1,4-diil) se destaca por su conjugación extendida y su sistema aromático más grande. Esta estructura única mejora sus propiedades electrónicas, lo que la hace particularmente adecuada para aplicaciones en dispositivos optoelectrónicos y ciencia de materiales .
Propiedades
Número CAS |
85765-06-6 |
|---|---|
Fórmula molecular |
C38H24N4O2 |
Peso molecular |
568.6 g/mol |
Nombre IUPAC |
2-(4-phenylphenyl)-5-[4-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]naphthalen-1-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C38H24N4O2/c1-3-9-25(10-4-1)27-15-19-29(20-16-27)35-39-41-37(43-35)33-23-24-34(32-14-8-7-13-31(32)33)38-42-40-36(44-38)30-21-17-28(18-22-30)26-11-5-2-6-12-26/h1-24H |
Clave InChI |
PCFFWUSPULMRMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C5=CC=CC=C54)C6=NN=C(O6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



